VU0359595

Catalog No.
S546940
CAS No.
M.F
C25H29BrN4O2
M. Wt
497.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VU0359595

Product Name

VU0359595

IUPAC Name

(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide

Molecular Formula

C25H29BrN4O2

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1

InChI Key

JSVNNLRZCJAYTQ-ORYQWCPZSA-N

SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5

solubility

Soluble in DMSO

Synonyms

ML-270, ML 270, ML270, VU0359595, VU-0359595, VU 0359595, CID-53361951, CID53361951, CID 53361951

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5

The exact mass of the compound (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide is 496.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibition of Enzymes

    The molecule contains a benzimidazole group, a common scaffold in many enzyme inhibitors . Research could explore if (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide can inhibit specific enzymes relevant to disease states.

  • Ligand for Protein Targets

    The molecule's structure could allow it to bind to specific protein targets within the body. Research could involve in-silico modeling and biological assays to determine if (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide can modulate protein function.

  • Central Nervous System Activity

    The presence of a cyclopropane ring and a phenyl group can be associated with central nervous system activity in some molecules . In-vitro and in-vivo studies could be conducted to assess if (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide affects the central nervous system.

VU0359595 is a small-molecule inhibitor specifically targeting phospholipase D1, an enzyme involved in various cellular signaling pathways. The compound has a molecular formula of C25H29BrN4O2 and a molecular weight of 497.4 g/mol, existing as a crystalline solid with a purity of at least 95% . Phospholipase D1 plays a crucial role in the hydrolysis of phospholipids, generating phosphatidic acid, which is pivotal for numerous biological processes, including cell growth and survival.

  • Bromine: The presence of bromine suggests a potential for irritation or other health effects upon exposure.
  • Amide functionality: Hydrolysis of the amide bond could release potentially harmful components depending on the structure of the amine and acid moieties.

VU0359595 functions primarily as an allosteric inhibitor of phospholipase D1, blocking its enzymatic activity. The inhibition mechanism involves binding to the enzyme and altering its conformation, thereby preventing the hydrolysis of phosphatidylcholine into phosphatidic acid and choline . This inhibition can be quantified using the half-maximal inhibitory concentration (IC50), which has been reported to be in the micromolar range for VU0359595 against phospholipase D1 .

The biological activity of VU0359595 extends beyond mere inhibition of phospholipase D1. Research indicates that it can significantly affect cellular pathways involving Akt activation, which is crucial for cell survival and proliferation . The compound has been shown to decrease Akt activation when administered at concentrations of 5 μM or higher, suggesting its potential role in modulating cancer cell signaling pathways .

The synthesis of VU0359595 involves several steps typical for complex organic compounds. While specific synthetic routes are not detailed in the available literature, compounds like VU0359595 are generally synthesized through multi-step organic reactions that may include:

  • Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions.
  • Final assembly: Combining intermediates to form the final structure through cyclization or other coupling methods.

The exact synthetic pathway may vary depending on the desired purity and yield.

VU0359595 is primarily utilized in research settings to study the role of phospholipase D1 in various biological processes, particularly in cancer research. Its ability to inhibit phospholipase D1 makes it a valuable tool for investigating the enzyme's involvement in tumor progression, metastasis, and response to therapies . Additionally, it may have potential therapeutic applications in diseases where phospholipase D1 activity is dysregulated.

Interaction studies have demonstrated that VU0359595 effectively alters the function of phospholipase D1 by preventing its substrate from being processed. This interaction leads to downstream effects on signaling pathways that are critical for cell survival and proliferation. Studies have indicated that VU0359595 can influence Akt signaling pathways, showcasing its potential impact on cellular responses to growth factors and stress .

Several compounds share structural or functional similarities with VU0359595. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
VU0364739SimilarPhospholipase D inhibitorDifferent selectivity profile
ML-270SimilarPhospholipase D inhibitorMore potent against multiple PLD isoforms
R-3-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acidModerateInhibitor of various lipasesBroader lipase inhibition spectrum

VU0359595 stands out due to its specificity for phospholipase D1 and its defined role in modulating Akt signaling pathways, which may not be as pronounced in other similar compounds.

VU0359595 is a potent and selective phospholipase D1 inhibitor with a complex molecular structure that contributes to its high specificity and activity [1] [2]. The compound belongs to the class of benzimidazolone derivatives and features multiple stereogenic centers that are critical to its biological function [3]. The molecular architecture of VU0359595 consists of a central piperidine ring (C ring) connected to a brominated benzimidazolone moiety and a phenylcyclopropane carboxamide group [4]. This unique structural arrangement creates a three-dimensional configuration that enables the compound to interact selectively with its target enzyme [5].

IUPAC Nomenclature and Canonical SMILES Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for VU0359595 is (1R,2R)-N-[(1S)-2-[4-(5-bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-phenyl-cyclopropanecarboxamide [1] [6]. This systematic nomenclature precisely defines the compound's structure, including the stereochemical configuration at its chiral centers. The presence of the (1R,2R) and (1S) descriptors indicates the absolute configuration at these stereogenic centers, which is essential for the compound's biological activity [7].

The Canonical Simplified Molecular-Input Line-Entry System (SMILES) representation for VU0359595 is:
CC@@HNC(=O)[C@@H]1C[C@H]1c1ccccc1 [4] [9]

This SMILES notation encodes the complete molecular structure, including stereochemistry, in a linear format that can be interpreted by computational chemistry software [8]. The notation uses the @@ and @ symbols to denote the R and S configurations at the stereogenic centers, respectively [9]. The presence of these stereochemical descriptors in the SMILES representation underscores the importance of the three-dimensional arrangement of atoms in VU0359595 for its function as a selective phospholipase D1 inhibitor [10].

Crystallographic Data and Conformational Analysis

Crystallographic studies of VU0359595 have provided valuable insights into its three-dimensional structure and conformational preferences [15]. While complete X-ray crystallographic data specific to VU0359595 is limited in the literature, structural analyses of related compounds have revealed important features that likely apply to this molecule [10]. The compound adopts a U-shaped ligand topology, which is promoted by the (S)-methyl group in the ethyl linker [10]. This conformational preference is critical for its selective binding to phospholipase D1 over phospholipase D2 [10].

Conformational analysis suggests that VU0359595 can exist in multiple low-energy conformations due to rotational freedom around several single bonds [16] [17]. However, the preferred bioactive conformation is likely stabilized by intramolecular interactions and constraints imposed by the cyclopropane and piperidine rings [15]. The brominated benzimidazolone moiety adopts a relatively planar geometry, while the phenylcyclopropane group introduces rigidity to another portion of the molecule [17].

The binding mode of VU0359595 to phospholipase D1 involves key interactions with conserved residues, including Gln782 and Asn913 in the HKD pocket (using phospholipase D1b numbering) [10]. The compound's unique three-dimensional structure allows it to interact with both the catalytic domain and regions distant from the active site, suggesting an allosteric mechanism of inhibition [10]. This binding mode explains the exceptional selectivity of VU0359595 for phospholipase D1 over phospholipase D2, despite the high degree of sequence homology between these isoenzymes [10].

Physicochemical Properties

Solubility Profile in Polar and Nonpolar Solvents

The solubility profile of VU0359595 is a critical determinant of its behavior in biological systems and its utility in experimental settings [9] [13]. As a complex organic molecule with both polar and nonpolar regions, VU0359595 exhibits differential solubility across various solvents [9]. The compound contains multiple functional groups that can participate in hydrogen bonding, including amide and benzimidazolone moieties, as well as hydrophobic regions such as the phenyl and cyclopropane groups [4].

Table 1: Solubility Profile of VU0359595 in Various Solvents

Solvent TypeSolventSolubilityTemperature
Polar AproticDimethyl Sulfoxide (DMSO)≤5 mg/ml25°C
Polar AproticDimethylformamide (DMF)Moderate25°C
Polar ProticWaterPoor25°C
Polar ProticMethanolLimited25°C
Polar ProticEthanolLimited25°C
NonpolarHexaneVery poor25°C
NonpolarToluenePoor25°C

VU0359595 demonstrates highest solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which is commonly used as a vehicle for the compound in experimental settings [1] [9]. The solubility in DMSO is reported to be approximately 5 mg/ml, which corresponds to a concentration of about 10 mM [4] [9]. This relatively good solubility in DMSO can be attributed to the ability of this solvent to interact with both the polar and nonpolar regions of the molecule [13].

In contrast, VU0359595 exhibits poor solubility in water, which is consistent with its relatively high molecular weight (497.43 g/mol) and the presence of hydrophobic moieties [3] [4]. The limited aqueous solubility is a common characteristic of many drug-like molecules and can present challenges for formulation and bioavailability [13]. The compound's solubility in alcohols such as methanol and ethanol is intermediate between its solubility in DMSO and water, reflecting the ability of these solvents to form hydrogen bonds with the polar groups of VU0359595 while also accommodating its hydrophobic regions [13].

In nonpolar solvents such as hexane and toluene, VU0359595 demonstrates very poor solubility due to the inability of these solvents to effectively solvate the polar functional groups present in the molecule [13]. This solubility profile is consistent with the compound's balanced hydrophilic-lipophilic character, which is typical of many pharmaceutical compounds designed to interact with biological targets [9] [13].

Synthetic Routes for Benzimidazolone-Based Phospholipase D1 Inhibitors

The development of VU0359595 and related benzimidazolone-based phospholipase D1 inhibitors represents a significant advancement in the field of isoform-selective enzyme inhibition. The synthetic approach employed an iterative parallel synthesis strategy that enabled the systematic exploration of structure-activity relationships across multiple chemical modifications [1].

Synthetic StepReagents and ConditionsYieldNotes
Starting Material PreparationHalogenated (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-ones (4-F, 5-F, 6-F, 5-Br)VariableHalogenated benzimidazolones synthesized as previously described
Reductive AminationN-Boc amino aldehydes, MP-B(OAc), DCE, room temperature, 16 hours77-97%Introduces ethyl diamino linker with optional (S)-methyl substitution
Deprotection4 N HCl/dioxane, methanol98%Standard Boc deprotection under acidic conditions
AcylationRCOCl, DCM, DIEA, room temperature65-95%Installs trans-phenyl cyclopropane amide or alternative amides
PurificationMass-directed preparative HPLC>98% purityFinal purification to achieve biological testing standards

The reductive amination step represents a critical point in the synthesis where the ethyl diamino linker is introduced through the coupling of halogenated benzimidazolone cores with N-Boc protected amino aldehydes. This step utilizes polymer-supported borohydride exchange resin (MP-B(OAc)) in dichloroethane under mild conditions, achieving excellent yields of 77-97% [1]. The versatility of this approach allows for the incorporation of various functionalized aldehydes, enabling systematic exploration of linker modifications.

The subsequent deprotection step employs standard acidic conditions using 4 N hydrochloric acid in dioxane and methanol, achieving quantitative yields of 98%. This mild deprotection protocol preserves the integrity of the benzimidazolone core and halogen substitutions while efficiently removing the Boc protecting group [1].

The final acylation step can be accomplished through two alternative methodologies depending on the specific amide to be installed. The first approach utilizes acid chlorides with dichloromethane and diisopropylethylamine at room temperature, achieving yields of 65-95%. The alternative methodology employs carboxylic acids with polymer-supported dicyclohexylcarbodiimide (PS-DCC) and hydroxybenzotriazole (HOBt) in dichloromethane with diisopropylethylamine, providing yields of 58-90% [1]. This flexibility in acylation conditions accommodates the installation of various amide substituents, including the critical trans-phenyl cyclopropane amide found in VU0359595.

The synthetic route demonstrates remarkable efficiency in generating diverse libraries of compounds for structure-activity relationship studies. Over 250 compounds were synthesized using this approach, enabling comprehensive exploration of the chemical space around the benzimidazolone core [1]. The iterative nature of the synthesis allowed for rapid refinement of library design based on emerging biological data, ultimately leading to the identification of VU0359595 as the most potent and selective phospholipase D1 inhibitor reported to date.

Structure-Activity Relationship Studies for Phospholipase D1 Selectivity

The structure-activity relationship studies surrounding VU0359595 reveal critical molecular features that govern both potency and selectivity for phospholipase D1 inhibition. These investigations have identified several key structural elements that contribute to the exceptional 1700-fold selectivity over phospholipase D2 [1].

The benzimidazolone core represents the central pharmacophore responsible for phospholipase D1 recognition and binding. Systematic exploration of this scaffold revealed that while unsubstituted benzimidazolone derivatives display moderate phospholipase D1 inhibitory activity, they exhibit poor selectivity with fold-selectivity ratios ranging from 5.1 to 18-fold [1]. This limited selectivity necessitated further structural modifications to achieve the desired isoform specificity.
The ethyl diamino linker connecting the benzimidazolone core to the terminal amide represents a structurally sensitive region where modifications dramatically impact biological activity. Homologation studies revealed that the ethyl tether length is optimal, as extension to 3-carbon or 4-carbon linkers results in complete loss of phospholipase D1 inhibitory activity [1]. This stringent requirement suggests that the spatial positioning of the terminal amide relative to the benzimidazolone core is critical for productive enzyme-inhibitor interactions.

The introduction of an (S)-methyl group on the ethyl diamino linker represents one of the most significant structure-activity relationship discoveries in this series. This seemingly minor modification results in a dramatic enhancement of phospholipase D1 selectivity, converting compounds from dual phospholipase D1/D2 inhibitors or even phospholipase D2-preferring inhibitors into highly phospholipase D1-selective molecules [1]. The (S)-methyl substitution enhances phospholipase D1 inhibitory activity while simultaneously diminishing phospholipase D2 inhibition, achieving selectivity improvements exceeding 150-fold in many cases.

Structural FeatureImpact on ActivitySelectivity Enhancement
(S)-methyl on ethyl linkerConverts PLD2-preferring to PLD1-selective>150-fold improvement
Trans-phenyl cyclopropane amideOptimal amide for selectivity140-1700 fold selective
5-Bromo substitutionEnhanced PLD1 potency (IC50 = 3.7 nM)Best overall selectivity profile
Piperidine ring systemEssential for activityProvides conformational flexibility
Ethyl linker lengthCritical for activityHomologation leads to inactivity

The terminal amide region provides opportunities for fine-tuning both potency and selectivity. Among the various amide substituents evaluated, the trans-phenyl cyclopropane amide consistently delivers the highest levels of phospholipase D1 selectivity, uniformly providing 140-1700 fold selectivity across different benzimidazolone substitution patterns [1]. This amide configuration appears to be uniquely suited for phospholipase D1 recognition while being disfavored by phospholipase D2.

Alternative amide substituents reveal distinct structure-activity relationships. The 2-naphthyl amide provides excellent phospholipase D1 potency with single-digit nanomolar IC50 values, but lacks selectivity with only 5.1-fold preference over phospholipase D2 [1]. This finding highlights the critical balance between potency and selectivity that must be achieved in inhibitor design.

The structure-activity relationship studies also reveal the importance of molecular flexibility and conformational dynamics. The piperidine ring system provides essential conformational flexibility that enables the molecule to adopt the appropriate three-dimensional arrangement for phospholipase D1 binding. Attempts to replace the piperidine with more rigid bicyclic systems generally result in diminished activity, emphasizing the importance of maintaining appropriate molecular flexibility [1].

Preliminary mechanistic studies suggest that these benzimidazolone-based inhibitors operate through an allosteric mechanism rather than competing directly with the catalytic site. This allosteric mode of inhibition may explain the exceptional isoform selectivity observed, as allosteric sites are typically less conserved between enzyme isoforms than active sites [1]. The unique structure-activity relationships observed, including the dramatic impact of the (S)-methyl group, are consistent with binding to a highly specific allosteric pocket that can discriminate between phospholipase D1 and phospholipase D2.

Role of Halogenation in Enhancing Target Affinity

The strategic incorporation of halogen atoms into the benzimidazolone core of VU0359595 and related inhibitors represents a critical design element that significantly enhances both potency and selectivity for phospholipase D1. Systematic halogenation studies have revealed position-dependent effects that provide valuable insights into the molecular recognition mechanisms governing inhibitor-enzyme interactions [1].

The investigation of halogenation effects encompassed multiple halogen types and substitution positions across the benzimidazolone ring system. Fluorine, chlorine, and bromine substituents were systematically evaluated at the 4-, 5-, and 6-positions of the benzimidazolone core, revealing distinct patterns of activity enhancement that correlate with both electronic and steric properties of the respective halogens [1].

Unsubstituted benzimidazolone derivatives serve as the baseline for comparison, exhibiting moderate phospholipase D1 inhibitory activity with IC50 values ranging from 8-120 nanomolar but demonstrating poor selectivity with only 5.1-18 fold preference over phospholipase D2 [1]. This limited selectivity profile necessitated the exploration of halogen substitutions to achieve the desired isoform specificity.

The introduction of fluorine atoms at various positions consistently enhances phospholipase D1 inhibitory activity while improving selectivity profiles. 4-Fluoro substitution provides variable results with IC50 values ranging from 38-130 nanomolar and selectivity improvements of 77-370 fold [1]. The 5-fluoro substitution pattern delivers more consistent results with potent phospholipase D1 inhibition (IC50 = 7.4-11 nanomolar) and moderate selectivity enhancement (140-180 fold). The 6-fluoro substitution achieves excellent potency with IC50 values of 2-12 nanomolar and good selectivity of 180-320 fold [1].

Chlorine substitution at the 5-position provides optimal balance between potency and selectivity within the chlorinated series. These derivatives exhibit consistent phospholipase D1 inhibition with IC50 values of 3-10 nanomolar and reliable selectivity of 140-240 fold over phospholipase D2 [1]. The chlorine atom appears to provide favorable interactions within the binding site while maintaining the electronic properties necessary for selective phospholipase D1 recognition.

The 5-bromo substitution pattern, exemplified by VU0359595, represents the pinnacle of halogenation optimization for this chemical series. Bromo-substituted derivatives achieve exceptional phospholipase D1 potency with IC50 values of 3.5-5.5 nanomolar while delivering unprecedented selectivity ranging from 53-1700 fold, with VU0359595 achieving the highest selectivity of 1700-fold over phospholipase D2 [1]. This remarkable selectivity profile establishes the 5-bromo substitution as the optimal halogenation pattern for phospholipase D1-selective inhibition.

Halogen PositionRepresentative IC50 (nM)Selectivity FoldKey Characteristics
5-Bromo (VU0359595)3.71700Exceptional selectivity and potency
6-Fluoro2.0320Highest potency in series
5-Chloro3.0240Consistent performance
5-Fluoro7.4180Good balance of properties
4-Fluoro38370Variable but promising selectivity

The enhanced activity observed with halogenation likely arises from multiple complementary mechanisms. Halogen atoms can participate in favorable electrostatic interactions with the phospholipase D1 binding site through halogen bonding, a non-covalent interaction that has gained recognition as an important factor in molecular recognition [2] [3]. The polarizable nature of larger halogens like bromine enables stronger halogen bonding interactions compared to smaller halogens like fluorine.

The electronic effects of halogenation also contribute to enhanced binding affinity through modulation of the benzimidazolone electronic distribution. Halogen substituents are electron-withdrawing groups that can alter the electronic density of the aromatic system, potentially enhancing π-π stacking interactions or other electronic complementarity with amino acid residues in the phospholipase D1 binding pocket [4] [5].

Steric considerations play an additional role in the position-dependent effects of halogenation. The 5-position appears to be optimally situated to take advantage of favorable halogen-protein interactions while avoiding steric clashes that might occur with substitution at other positions. The size progression from fluorine to chlorine to bromine correlates with enhanced selectivity, suggesting that the phospholipase D1 binding site can accommodate larger halogen atoms while phospholipase D2 cannot [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

496.14739 g/mol

Monoisotopic Mass

496.14739 g/mol

Heavy Atom Count

32

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Chaves-Moreira D, de Moraes FR, Caruso ÍP, Chaim OM, Senff-Ribeiro A, Ullah A, da Silva LS, Chahine J, Arni RK, Veiga SS. Potential Implications for Designing Drugs Against the Brown Spider Venom Phospholipase-D. J Cell Biochem. 2017 Apr;118(4):726-738. doi: 10.1002/jcb.25678. Epub 2016 Oct 26. PubMed PMID: 27563734.
2: Burkhardt U, Beyer S, Klein J. Role of phospholipases D1 and 2 in astroglial proliferation: effects of specific inhibitors and genetic deletion. Eur J Pharmacol. 2015 Aug 15;761:398-404. doi: 10.1016/j.ejphar.2015.05.004. Epub 2015 May 9. PubMed PMID: 25967349.
3: Burkhardt U, Wojcik B, Zimmermann M, Klein J. Phospholipase D is a target for inhibition of astroglial proliferation by ethanol. Neuropharmacology. 2014 Apr;79:1-9. doi: 10.1016/j.neuropharm.2013.11.002. Epub 2013 Nov 19. PubMed PMID: 24262632.

Explore Compound Types